molecular formula C21H16FN3O3S B11139755 N~1~-(4-fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide

N~1~-(4-fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide

Cat. No.: B11139755
M. Wt: 409.4 g/mol
InChI Key: VBPYSTZMCBHNBJ-UHFFFAOYSA-N
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Description

N¹-(4-Fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide is a quinoxaline-derived acetamide featuring a 4-fluorophenyl group at the N¹ position and a 2-thienylcarbonyl substituent at the 1-position of the tetrahydroquinoxaline scaffold. Its synthesis typically involves multi-step reactions, including cyclization and coupling processes, to introduce the thienylcarbonyl and fluorophenyl moieties .

Properties

Molecular Formula

C21H16FN3O3S

Molecular Weight

409.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-oxo-1-(thiophene-2-carbonyl)-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C21H16FN3O3S/c22-13-7-9-14(10-8-13)23-19(26)12-17-20(27)24-15-4-1-2-5-16(15)25(17)21(28)18-6-3-11-29-18/h1-11,17H,12H2,(H,23,26)(H,24,27)

InChI Key

VBPYSTZMCBHNBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=CS3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Thienylcarbonyl Group: This step might involve the acylation of the quinoxaline core with a thienylcarbonyl chloride in the presence of a base.

    Addition of the Fluorophenyl Group: This could be done via a nucleophilic substitution reaction where a fluorophenyl halide reacts with the intermediate compound.

    Final Acetylation: The final step might involve the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nitro groups can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents at the quinoxaline core or acetamide side chain. Below is a detailed comparison:

Substituent Variations at the Quinoxaline Core

Compound Name Substituent at 1-Position Substituent at N¹-Position Key Properties Reference
Target Compound 2-Thienylcarbonyl 4-Fluorophenyl Moderate yield (61%), potential biofilm inhibition
N-(4-Ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide None (unsubstituted) 4-Ethoxyphenyl Higher solubility due to ethoxy group; lower bioactivity
N-(4-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide None 4-Methoxyphenyl Enhanced metabolic stability; used in medicinal chemistry
N-(2-Ethoxyphenyl)-2-[3-oxo-1-(phenylsulfonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide Phenylsulfonyl 2-Ethoxyphenyl Improved enzyme inhibition (e.g., C-Met/Axl targets)

Acetamide Side Chain Modifications

Compound Name Acetamide Side Chain Biological Activity Reference
Target Compound 2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide Antibacterial, moderate cytotoxicity
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Cyano-hydrazinylidene Anticancer (IC₅₀ = 8.7 µM)
Poly((E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide) Acryloyloxy-imino Polymerizable, optical applications
N-(4-(2,3-dioxo-1,2,3,3-tetrahydroquinoxalin-6-yl氧)phenyl)acetamide Quinoxalinedione Cytotoxic (IC₅₀ = 12 µM in A549 cells)

Key Research Findings

Structural Flexibility : The 4-fluorophenyl group improves binding to hydrophobic pockets in target proteins, while thienylcarbonyl enhances π-stacking interactions .

Metabolic Stability : Methoxy/ethoxy substituents on the phenyl ring reduce oxidative metabolism, extending half-life in vivo .

Synthetic Challenges : Thienylcarbonyl introduction requires stringent anhydrous conditions, lowering yields compared to simpler substituents .

Biological Activity

N~1~-(4-fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoxaline moiety and a thienylcarbonyl group. Its molecular formula is C19H18FN3O2SC_{19}H_{18FN_3O_2S}, with a molecular weight of approximately 353.43 g/mol. The presence of the fluorine atom is significant for its biological activity and pharmacokinetics.

Research has shown that compounds similar to this compound exhibit various mechanisms of action:

  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by activating oxidative stress pathways. This results in increased reactive oxygen species (ROS) production, which is critical for triggering cell death mechanisms .
  • Inhibition of Signaling Pathways : Similar compounds have been found to inhibit key signaling pathways involved in cancer progression, such as the Notch-AKT signaling pathway. This inhibition leads to reduced cell proliferation and invasion in cancer models .

Anticancer Effects

The biological activity of this compound has been primarily investigated in the context of cancer treatment:

  • Cell Proliferation : Studies indicate that the compound significantly inhibits the proliferation of various cancer cell lines. For instance, it has shown potent effects against breast cancer cells by inducing G2/M phase arrest and apoptosis .
  • Invasion and Metastasis : The compound reduces the invasive potential of cancer cells. This is crucial as metastasis is a leading cause of cancer-related mortality.
Activity Effect Reference
Cell Proliferation InhibitionStrong inhibition in breast cancer
Induction of ApoptosisIncreased ROS production
Inhibition of InvasionReduced metastatic potential

Study 1: Breast Cancer

In a study focused on breast cancer treatment, this compound was shown to significantly inhibit cell growth and induce apoptosis in MCF-7 cell lines. The underlying mechanism involved the modulation of oxidative stress and the inhibition of the Notch-AKT signaling pathway .

Study 2: Other Cancer Types

Additional studies are needed to explore the compound's efficacy across different types of cancers. Preliminary data suggest that similar derivatives exhibit promising results in lung and colon cancer models.

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